molecular formula C12H11BrFN3 B8596013 N-(6-bromo-4-methylpyridine-2-yl)-5-fluoro-4-methylpyridine-2-amine

N-(6-bromo-4-methylpyridine-2-yl)-5-fluoro-4-methylpyridine-2-amine

Cat. No. B8596013
M. Wt: 296.14 g/mol
InChI Key: XTFKCNHHXUFZMG-UHFFFAOYSA-N
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Description

N-(6-bromo-4-methylpyridine-2-yl)-5-fluoro-4-methylpyridine-2-amine is a useful research compound. Its molecular formula is C12H11BrFN3 and its molecular weight is 296.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-bromo-4-methylpyridine-2-yl)-5-fluoro-4-methylpyridine-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-bromo-4-methylpyridine-2-yl)-5-fluoro-4-methylpyridine-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(6-bromo-4-methylpyridine-2-yl)-5-fluoro-4-methylpyridine-2-amine

Molecular Formula

C12H11BrFN3

Molecular Weight

296.14 g/mol

IUPAC Name

6-bromo-N-(5-fluoro-4-methylpyridin-2-yl)-4-methylpyridin-2-amine

InChI

InChI=1S/C12H11BrFN3/c1-7-3-10(13)16-12(4-7)17-11-5-8(2)9(14)6-15-11/h3-6H,1-2H3,(H,15,16,17)

InChI Key

XTFKCNHHXUFZMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Br)NC2=NC=C(C(=C2)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a flask were added 2,6 dibromo-4-methyl pyridine (10.0 g, 40.0 mmol), sodium tert-butoxide (4.4 g, 46.0 mmol), 2-amino-4-methyl-5-fluoro pyridine (5.8 g, 45.8 mmol) and 1,1′-bis(di-tert-butylphosphino)ferrocene palladium dichloride (1.3 g, 1.9 mmol) followed by nitrogen sparged 1,4-dioxane (100 mL). The slurry was evacuated and refilled with nitrogen three times and then heated to 88° C. for 5 hours. After cooling to 25° C., ethyl acetate (100 mL) and water (20 mL) were added and the layers were separated. The organic layer was washed with 10% aqueous sodium chloride solution (25 mL) and then concentrated under reduced pressure. The residue was purified by chromatography on silica gel (10-50% ethyl acetate/hexanes) to afford N-(6-bromo-4-methylpyridine-2-yl)-5-fluoro-4-methylpyridine-2-amine. 1H NMR (600 MHz, DMSO-d6) δ 9.87 (s, 1H), 8.07 (d, J=0.8 Hz, 1H), 7.61 (s, 1H), 7.32 (d, J=5.6 Hz, 1H), 6.87 (s, 1H), 2.20 (s, 3H), 2.19 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One

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